![molecular formula C20H19BrN4O3 B2962069 3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034520-69-7](/img/structure/B2962069.png)
3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These derivatives are known for their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistamine properties .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and further condensation .Aplicaciones Científicas De Investigación
Analgesic Activities
Research indicates that novel pyrimidine derivatives exhibit significant analgesic activities. A study on microwave-assisted synthesis of pyrimidine derivatives highlighted compounds showing considerable analgesic effects, comparable to standard drugs, without ulcerogenic effects, demonstrating the potential of these compounds in pain management (Chaudhary et al., 2012). Similarly, another investigation synthesized substituted pyridine derivatives displaying analgesic and antiparkinsonian activities, comparing favorably with reference drugs like Valdecoxib® and Benzatropine® (Amr et al., 2008).
Antimicrobial Activities
The antimicrobial properties of pyrido[2,3-d]pyrimidine derivatives have been explored, with certain amino acid Schiff bases of these derivatives showing promising antibacterial and antifungal activities. This suggests their potential as novel antibacterial and antifungal agents (Alwan et al., 2014).
Anticancer Activities
Pyridine and thiazolopyrimidine derivatives synthesized using 1‐Ethylpiperidone as a synthon have shown anticancer activities. This indicates the compound's derivatives' potential in cancer treatment, with specific derivatives exhibiting anti-cancer activities against a variety of human tumor cell lines (Hammam et al., 2001).
Antioxidant Evaluation
Derivatives of 3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been assessed for their antioxidant properties, with some compounds exhibiting promising activities. These derivatives can protect DNA from damage induced by bleomycin, suggesting their utility as antioxidant agents (Gouda, 2012).
Urease Inhibition
Research on substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones revealed that some derivatives exhibit urease inhibitory activity, indicating potential applications in treating diseases related to urease enzyme activity (Rauf et al., 2010).
Antimicrobial Evaluation of Spiro Derivatives
The synthesis of spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives has been explored, with some compounds showing moderate antimicrobial activities. This opens avenues for the development of new antimicrobial agents (Faty et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-[2-(2-bromophenyl)acetyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3/c21-16-6-2-1-4-13(16)12-17(26)24-10-7-14(8-11-24)25-19(27)15-5-3-9-22-18(15)23-20(25)28/h1-6,9,14H,7-8,10-12H2,(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPAWMVZUUEKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)CC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2961986.png)
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2961987.png)
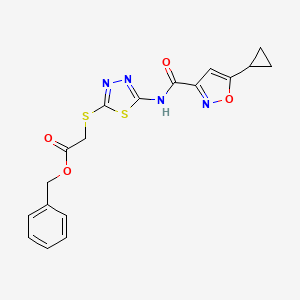
![N-isopropyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2961991.png)
![2-(3,4-Dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2961993.png)
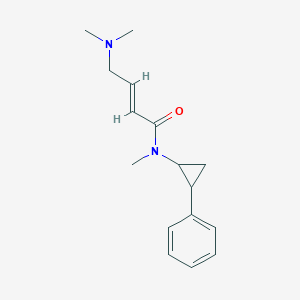

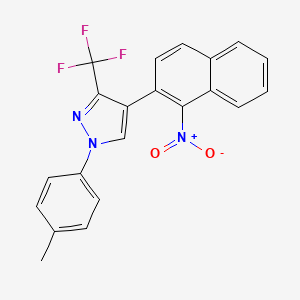
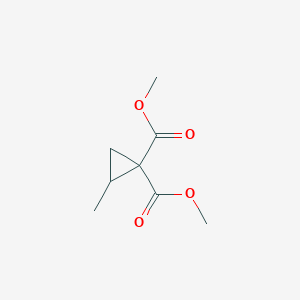

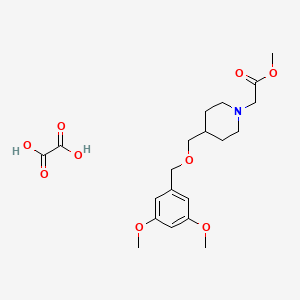
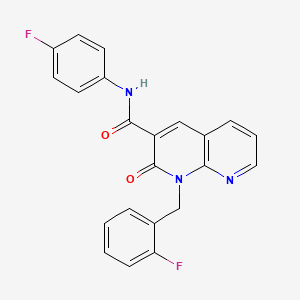
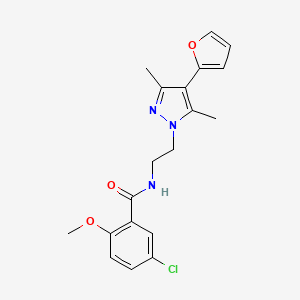
![N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2962008.png)